molecular formula C22H27N3O B12492826 [4-(4-Phenylcyclohexyl)piperazin-1-yl](pyridin-4-yl)methanone

[4-(4-Phenylcyclohexyl)piperazin-1-yl](pyridin-4-yl)methanone

Cat. No.: B12492826
M. Wt: 349.5 g/mol
InChI Key: QVTUHFJVDXCSJZ-UHFFFAOYSA-N
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Description

1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenylcyclohexyl group and a pyridine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine typically involves multiple steps:

  • Formation of the Phenylcyclohexyl Intermediate: : The initial step involves the synthesis of the phenylcyclohexyl intermediate. This can be achieved through the hydrogenation of phenylcyclohexene in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

  • Formation of the Pyridine-4-carbonyl Intermediate: : The pyridine-4-carbonyl intermediate can be synthesized through the acylation of pyridine with an appropriate acyl chloride, such as pyridine-4-carbonyl chloride, in the presence of a base like triethylamine.

  • Coupling Reaction: : The final step involves the coupling of the phenylcyclohexyl intermediate with the pyridine-4-carbonyl intermediate in the presence of a piperazine ring. This can be achieved through a nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile and attacks the carbonyl carbon of the pyridine-4-carbonyl intermediate.

Industrial Production Methods

Industrial production of 1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes involved in neurological processes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Similar Compounds

    1-(4-phenylcyclohexyl)-4-(pyridine-3-carbonyl)piperazine: Similar structure but with a pyridine-3-carbonyl group instead of pyridine-4-carbonyl.

    1-(4-phenylcyclohexyl)-4-(pyridine-2-carbonyl)piperazine: Similar structure but with a pyridine-2-carbonyl group instead of pyridine-4-carbonyl.

Uniqueness

1-(4-phenylcyclohexyl)-4-(pyridine-4-carbonyl)piperazine is unique due to the specific positioning of the pyridine-4-carbonyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

[4-(4-phenylcyclohexyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C22H27N3O/c26-22(20-10-12-23-13-11-20)25-16-14-24(15-17-25)21-8-6-19(7-9-21)18-4-2-1-3-5-18/h1-5,10-13,19,21H,6-9,14-17H2

InChI Key

QVTUHFJVDXCSJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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